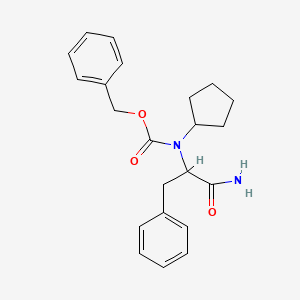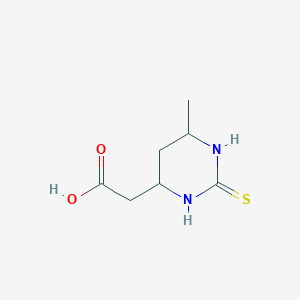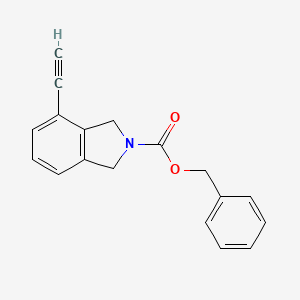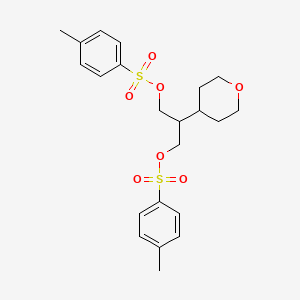
2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) is an organic compound that features a tetrahydropyran ring and two tosylate groups. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of tetrahydropyran with propane-1,3-diol and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Acid Catalysts: Hydrochloric acid, sulfuric acid
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, or thiols.
Hydrolysis Products: The hydrolysis of the tetrahydropyran ring yields the parent alcohol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) involves the formation of stable intermediates during chemical reactions. The tosylate groups act as good leaving groups, facilitating nucleophilic substitution reactions. The tetrahydropyran ring provides stability to the molecule, making it an effective protecting group for alcohols .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-yl ethers: Commonly used as protecting groups for alcohols.
Methanesulfonates: Similar leaving group properties but differ in stability and reactivity.
Benzenesulfonates: Similar to tosylates but with different electronic properties.
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its combination of a tetrahydropyran ring and tosylate groups. This combination provides both stability and reactivity, making it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C22H28O7S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
[3-(4-methylphenyl)sulfonyloxy-2-(oxan-4-yl)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H28O7S2/c1-17-3-7-21(8-4-17)30(23,24)28-15-20(19-11-13-27-14-12-19)16-29-31(25,26)22-9-5-18(2)6-10-22/h3-10,19-20H,11-16H2,1-2H3 |
InChI Key |
MUSJTSFWHVICIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![t-Butyl(6-(6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1' biphenyl]-3-yl)carbamate](/img/structure/B14781604.png)
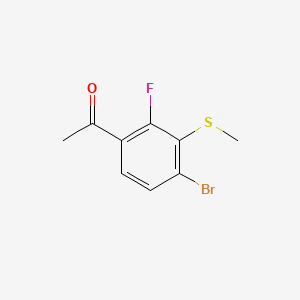
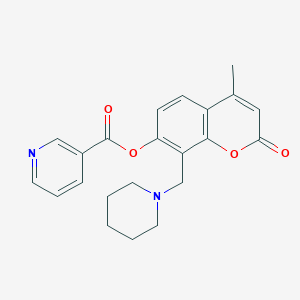
![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
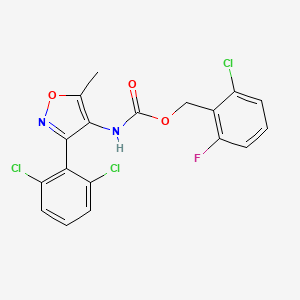
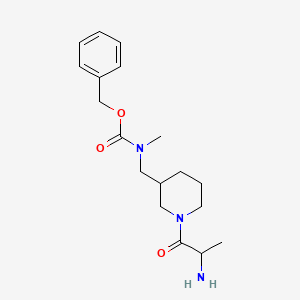
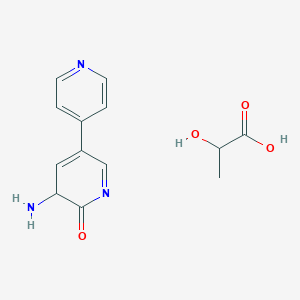
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14781652.png)
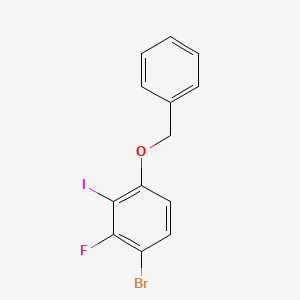
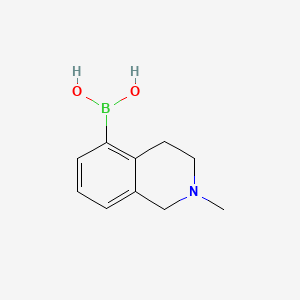
![(10R,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14781671.png)
